molecular formula C16H18N2O3 B2573228 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 852368-81-1

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2573228
CAS No.: 852368-81-1
M. Wt: 286.331
InChI Key: RSYNOUMZXCRKQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable route is the reaction of benzoic acid with 2-methyl-3-indolylacetonitrile (CAS No. 4071-16-3) . Further details on the synthetic pathway can be found in the literature .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including compounds with complex structures similar to the one mentioned, have been reviewed for their toxicological profiles. These chemicals continue to have commercial importance, with research adding to our knowledge about the biological consequences of exposure. Studies cover individual chemicals within this category in various sections, reflecting the diverse biological responses and the type and amount of information available for each. This helps in understanding the usage or proposed usage of such compounds, including environmental toxicology Kennedy, 2001.

Synthesis and Pharmacological Activities of Derivatives

Piracetam, known for its cognitive-enhancing effects, represents a class of compounds to which the mentioned compound could be related, given its structure. The review of piracetam and its derivatives highlights different biological activities associated with these compounds, including their potential in treating central nervous system disorders, alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. Such reviews offer insights into the synthesis methodologies and pharmacological activities of similar compounds Dhama et al., 2021.

Environmental and Neurotoxicity Studies

The environmental persistence and potential neurotoxicity of compounds like acetaminophen, which shares functional groups with the compound , have been studied extensively. Advanced oxidation processes (AOPs) used for the degradation of such compounds in aqueous mediums lead to the formation of various by-products. These studies are crucial for understanding the environmental impact and biotoxicity of related compounds, providing a baseline for assessing the safety and ecological effects of new chemical entities Qutob et al., 2022.

Pharmacokinetics and Therapeutic Mechanisms

The pharmacokinetics and therapeutic mechanisms of ketamine, a compound utilized in anesthesia and pain therapy, provide an example of the complex interactions between chemical structure and biological activity. Studies on ketamine and its metabolites, including their analgesic, anti-inflammatory, and antidepressant actions, highlight the importance of understanding the pharmacological profiles of chemical compounds, including their metabolism and the potential for drug interactions Peltoniemi et al., 2016.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-14(12-6-2-3-7-13(12)18-10)15(19)16(20)17-9-11-5-4-8-21-11/h2-3,6-7,11,18H,4-5,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYNOUMZXCRKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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